N-(2-chloro-4,5-difluorophenyl)-N'-(diphenylmethyl)urea
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Overview
Description
N-(2-chloro-4,5-difluorophenyl)-N'-(diphenylmethyl)urea, commonly known as diflubenzuron, is a synthetic insecticide that belongs to the benzoylurea class. It is widely used in agriculture and forestry to control a variety of insect pests, including mosquitoes, flies, and beetles. Diflubenzuron has been found to be effective in disrupting the growth and development of insects, making it a valuable tool in pest management.
Mechanism of Action
Diflubenzuron works by inhibiting the synthesis of chitin, a key component of the insect exoskeleton. This disruption in chitin synthesis leads to the formation of abnormal cuticles, which ultimately results in the death of the insect. Diflubenzuron has also been found to have an impact on insect growth and development, leading to reduced fecundity and decreased survival rates.
Biochemical and Physiological Effects
Diflubenzuron has been found to have a range of biochemical and physiological effects on insects. These include disruption of chitin synthesis, inhibition of molting, and interference with the production of ecdysone, a key hormone involved in insect development. In addition, diflubenzuron has been shown to have an impact on insect behavior, leading to reduced feeding and movement.
Advantages and Limitations for Lab Experiments
Diflubenzuron has several advantages for use in laboratory experiments. It is highly effective against a range of insect pests, making it a valuable tool for studying insect biology and behavior. In addition, diflubenzuron has low toxicity to non-target organisms, making it a safe and environmentally friendly option for research. However, diflubenzuron can be difficult to work with due to its complex synthesis process and the need for careful attention to reaction conditions.
Future Directions
There are several potential future directions for research on diflubenzuron. These include the development of new formulations and delivery methods to improve its efficacy in controlling insect pests. In addition, there is a need for further research on the potential impacts of diflubenzuron on non-target organisms and the environment. Finally, there is a need for continued research on the mechanisms of action of diflubenzuron and its potential for use in integrated pest management strategies.
Synthesis Methods
Diflubenzuron can be synthesized through a multistep process involving the reaction of 2-chloro-4,5-difluoroaniline with diphenylmethyl isocyanate. The resulting intermediate is then treated with phosgene to form the final product. The synthesis of diflubenzuron is a complex process that requires careful attention to reaction conditions and purification methods to ensure the production of high-quality material.
Scientific Research Applications
Diflubenzuron has been extensively studied for its efficacy in controlling insect pests in agriculture and forestry. It has been found to be highly effective against a variety of insect species, including the gypsy moth, spruce budworm, and diamondback moth. In addition, diflubenzuron has been shown to have low toxicity to non-target organisms, making it a valuable tool in integrated pest management strategies.
properties
IUPAC Name |
1-benzhydryl-3-(2-chloro-4,5-difluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF2N2O/c21-15-11-16(22)17(23)12-18(15)24-20(26)25-19(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,19H,(H2,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHMAURHBBKNDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=CC(=C(C=C3Cl)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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